molecular formula C12H18N2O B231717 3-Butyl-1-methyl-1-phenylurea

3-Butyl-1-methyl-1-phenylurea

Cat. No.: B231717
M. Wt: 206.28 g/mol
InChI Key: SKJLCJVEUHEWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-1-methyl-1-phenylurea (C₁₂H₁₈N₂O) is a substituted urea derivative characterized by a phenyl group and a methyl group attached to the nitrogen at position 1, along with a butyl substituent at position 2. This compound belongs to the arylurea family, which is known for applications in pharmaceuticals, agrochemicals, and material science. Urea derivatives often exhibit diverse biological activities, including enzyme inhibition and receptor modulation, depending on their substituents.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-butyl-1-methyl-1-phenylurea

InChI

InChI=1S/C12H18N2O/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15)

InChI Key

SKJLCJVEUHEWAW-UHFFFAOYSA-N

SMILES

CCCCNC(=O)N(C)C1=CC=CC=C1

Canonical SMILES

CCCCNC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 3-Butyl-1-methyl-1-phenylurea and its structurally analogous compound, 3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O), as referenced in :

Property This compound 3-[3-(Dimethylamino)propyl]-1-phenylurea
Molecular Formula C₁₂H₁₈N₂O C₁₂H₁₉N₃O
Substituents Butyl (position 3), Methyl (N1), Phenyl (N1) Dimethylaminopropyl (position 3), Phenyl (N1)
Key Functional Groups Alkyl (butyl, methyl), Aromatic (phenyl) Tertiary amine (dimethylamino), Aromatic (phenyl)
Polarity Moderate (alkyl-dominated) Higher (due to dimethylamino group)
Hazard Data Not reported in available literature Precautionary measures for dust/fume avoidance
Key Observations:
  • Basicity: The dimethylamino group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces basicity, which could influence solubility in acidic environments (e.g., protonation in the stomach).
  • Safety Profile : While hazards for this compound remain uncharacterized, the analog in emphasizes precautions against inhalation and contact, suggesting similar handling may be prudent .

Physicochemical and Toxicological Differences

Solubility and Reactivity:
  • This compound : Predicted to have low water solubility due to its alkyl chains, favoring organic solvents.
  • 3-[3-(Dimethylamino)propyl]-1-phenylurea: Increased solubility in polar solvents owing to its tertiary amine group.
Metabolic Stability:
  • The methyl and butyl groups in this compound may slow oxidative metabolism compared to the dimethylaminopropyl group, which could be susceptible to enzymatic dealkylation.
Toxicity Considerations:
  • notes that toxicological data for the dimethylaminopropyl analog is incomplete, but precautionary measures (e.g., avoiding inhalation) are advised .

Broader Context: Comparison with Other Phenylurea Derivatives

  • 1-Methyl-1-phenylurea (lacking the butyl group): Smaller size increases water solubility but reduces lipophilicity.
  • 1,3-Diphenylurea : Aromatic dominance may enhance π-π stacking interactions but reduce metabolic stability.

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